2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine
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Overview
Description
2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine is a complex heterocyclic compound that features a unique structure combining an oxazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine typically involves multi-step reactions One common method includes the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an imine intermediate This intermediate then undergoes cyclization with a suitable reagent to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Scientific Research Applications
2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
Oxazolo[3,2-a]pyridine: Shares the oxazole and pyridine rings but lacks the chlorophenyl groups.
Pyrido[3,2-a]pyrimidine: Contains a fused pyridine and pyrimidine ring system.
Uniqueness
2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine is unique due to the presence of two chlorophenyl groups, which enhance its reactivity and potential for functionalization. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Properties
CAS No. |
647841-05-2 |
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Molecular Formula |
C19H19Cl2NO |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2,3-bis(2-chlorophenyl)-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine |
InChI |
InChI=1S/C19H19Cl2NO/c20-15-9-3-1-7-13(15)18-19(14-8-2-4-10-16(14)21)23-17-11-5-6-12-22(17)18/h1-4,7-10,17-19H,5-6,11-12H2 |
InChI Key |
PRJITYMHFJCKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)OC(C2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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